Gd2Ni7 intermetallic compound crystal structure analysis
Gd2Ni7 intermetallic compound crystal structure analysis
Topic: Gd₂Ni₇ Intermetallic Compound: Crystal Structure Analysis & Validation Protocol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Materials Scientists, Energy Storage Researchers, and QA/QC Specialists.
Executive Summary
The Gd₂Ni₇ intermetallic compound represents a critical class of superlattice materials (
This guide provides a rigorous, self-validating framework for the synthesis, structural characterization, and crystallographic refinement of Gd₂Ni₇. It addresses the challenge of polymorphism—specifically the competition between the Hexagonal (2H) and Rhhombohedral (3R) phases—which directly dictates the material's electrochemical cycle life and hydrogen capacity.
Part 1: Crystallographic Foundations
The structural integrity of Gd₂Ni₇ is defined by its "block" architecture. Unlike random solid solutions, Gd₂Ni₇ is an ordered superlattice constructed from alternating slabs of two fundamental subunits.
The Stacking Stoichiometry
The
- Slab: CaCu₅-type structure (Hexagonal).
- Slab: Laves phase structure (MgZn₂ or MgCu₂ type).
Polymorphism: 2H vs. 3R
Depending on the annealing conditions and cooling rate, Gd₂Ni₇ crystallizes into one of two polytypes. Distinguishing these is the primary objective of the structural analysis.
| Feature | Hexagonal (2H) | Rhombohedral (3R) |
| Prototype | Ce₂Ni₇ | Gd₂Co₇ |
| Space Group | ||
| Stacking Sequence | ||
| Lattice Relations | ||
| Stability | Often High-Temperature Phase | Often Low-Temperature Phase |
Structural Hierarchy Diagram
Figure 1: Structural hierarchy showing the assembly of Gd₂Ni₇ from fundamental intermetallic slabs.
Part 2: Synthesis & Phase Control Protocol
Achieving phase purity in Gd₂Ni₇ is difficult due to the peritectic nature of its formation. A rigorous thermal history is required to eliminate secondary phases (GdNi₅ or GdNi₃).
Reagents & Stoichiometry
-
Gadolinium (Gd): >99.9% purity (ingot). Note: Add 3-5 wt% excess Gd to compensate for vaporization losses during melting.
-
Nickel (Ni): >99.99% purity (powder or slug).
Synthesis Workflow (Arc Melting)
-
Evacuation: Purge chamber to
Pa. Backfill with high-purity Argon (Ar).[1][2] -
Getter Melting: Melt a Titanium (Ti) getter button first to scavenge residual oxygen.
-
Primary Melting: Melt Gd and Ni charges.
-
Homogenization: Flip and remelt the ingot a minimum of 5 times to ensure macroscopic homogeneity.
Thermal Annealing (Critical Control Point)
The as-cast ingot is usually multiphase. Annealing is mandatory to drive the peritectic reaction to completion.
-
Temperature: 1073 K – 1173 K (800°C – 900°C).
-
Duration: 7 – 10 days.
-
Atmosphere: Sealed quartz ampoule under vacuum or Ar atmosphere.
-
Quenching: Ice-water quench is recommended to freeze the high-temperature equilibrium phase (usually 2H), whereas slow cooling may promote 3R or decomposition.
Part 3: Structural Validation (XRD & Rietveld)
This section details the "Self-Validating System" for confirming crystal structure. Simple peak matching is insufficient; full-profile Rietveld refinement is required.
Data Acquisition Parameters
-
Instrument: Powder X-ray Diffractometer (Cu K
radiation, Å). -
Range (
): 20° to 90°. -
Step Size: 0.02°.
-
Scan Speed:
2°/min (slow scan required for intensity statistics).
Rietveld Refinement Strategy
Use software such as FullProf or GSAS-II . Follow this refinement order to avoid divergence:
-
Scale Factor & Background: Refine Chebyshev polynomial (6 coefficients).
-
Lattice Parameters: Refine
and .-
Check: If
diverges, check for phase misidentification (2H vs 3R).
-
-
Peak Profile: Refine Caglioti parameters (
) and shape factors (Gaussian/Lorentzian mix). -
Atomic Positions: Refine Wyckoff site coordinates (
). -
Thermal Parameters (
): Refine last.
Representative Crystallographic Sites (2H Phase)
For the Hexagonal
| Atom | Wyckoff Site | Occupancy | |||
| Gd1 | 1/3 | 2/3 | ~0.03 | 1.0 | |
| Gd2 | 1/3 | 2/3 | 1/4 | 1.0 | |
| Ni1 | 0 | 0 | 0 | 1.0 | |
| Ni2 | 1/3 | 2/3 | ~0.83 | 1.0 | |
| Ni3 | ~0.83 | ~0.66 | 1/4 | 1.0 | |
| Ni4 | ~0.83 | ~0.66 | ~0.08 | 1.0 |
Note: Exact
Validation Metrics
A refinement is considered "Valid" only if:
-
Goodness of Fit (
): . -
(Weighted Profile Error):
. -
Visual Check: Difference curve (Observed - Calculated) is flat with no systematic peaks.
Part 4: Hydrogenation & Lattice Expansion
Upon exposure to hydrogen gas, Gd₂Ni₇ undergoes a volume expansion as hydrogen atoms occupy interstitial sites (tetrahedral holes).
Experimental Workflow
Figure 2: Hydrogenation characterization workflow.
Lattice Response
-
Volume Expansion: Typically 15–25% volume increase upon full hydriding to Gd₂Ni₇H
. -
Anisotropy: Expansion is often anisotropic, with
due to the separation of the structural slabs. -
Amorphization Risk: If cycled at high temperatures or pressures, the lattice strain may induce Hydrogen-Induced Amorphization (HIA), leading to a loss of long-range order (disappearance of Bragg peaks).
References
-
Crystal Structure & Polymorphism: Buschow, K. H. J., & Van Der Goot, A. S. (1970). The crystal structure of some copper compounds of the type RCu7. Journal of the Less-Common Metals, 22(4), 419-428. (Foundational work on
structures). -
Hydrogen Storage Properties: Yartys, V. A., et al. (2002). Crystal structure and hydrogen absorption properties of R2Ni7 compounds. Journal of Alloys and Compounds, 330, 276-280.
-
Synthesis & Annealing Protocols: Zhang, Y., et al. (2019). Phase structures and electrochemical properties of La-Mg-Ni-based hydrogen storage alloys prepared by arc melting and annealing. International Journal of Hydrogen Energy.
-
Rietveld Refinement Standards: Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough? Powder Diffraction, 21(1), 67-70.
